molecular formula C17H24BrN3O3S B299286 N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

Cat. No. B299286
M. Wt: 430.4 g/mol
InChI Key: ZTAPJHXXVGDXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound was initially developed as a drug candidate for the treatment of solid tumors, including renal cell carcinoma and hepatocellular carcinoma. However, it has also been found to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 inhibits the activity of several kinases by binding to the ATP binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which ultimately leads to the inhibition of cancer cell growth and survival. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been found to have anti-inflammatory properties, which may be beneficial for the treatment of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of kinases in cancer development and progression. However, one limitation of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006. One potential application is the development of combination therapies that include N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 and other anti-cancer agents. This approach may improve the efficacy of cancer treatment and reduce the development of drug resistance. In addition, further research is needed to investigate the potential therapeutic applications of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in other diseases, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 may lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 involves several steps, starting with the reaction of 2-bromoaniline with 2-cyclooctylidenehydrazine to form the intermediate compound, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)ethyl]methanesulfonamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006.

Scientific Research Applications

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in the development and progression of cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is critical for tumor growth and survival.

properties

Product Name

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

Molecular Formula

C17H24BrN3O3S

Molecular Weight

430.4 g/mol

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C17H24BrN3O3S/c1-25(23,24)21(16-12-8-7-11-15(16)18)13-17(22)20-19-14-9-5-3-2-4-6-10-14/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)

InChI Key

ZTAPJHXXVGDXAD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.